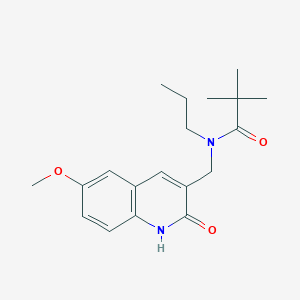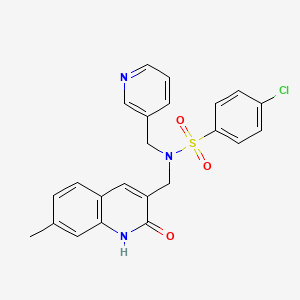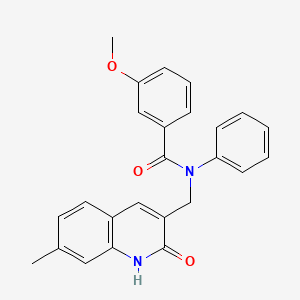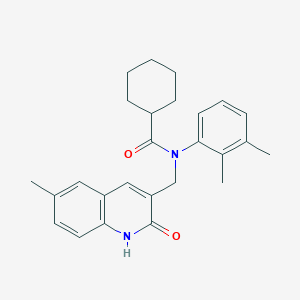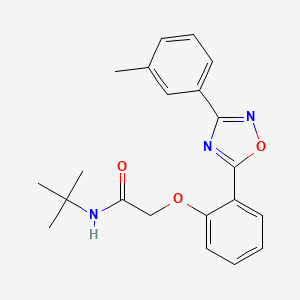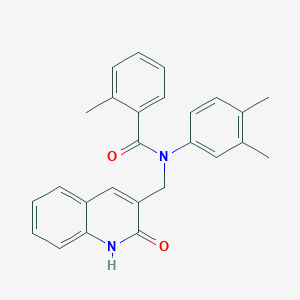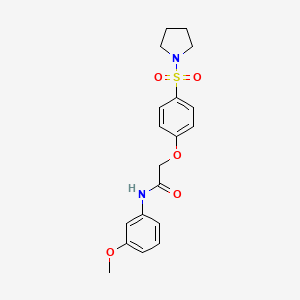
N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as MPSPA, is a chemical compound that has been synthesized for scientific research purposes. It is classified as a selective and potent antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. MPSPA has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and drug development.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is primarily through its selective antagonism of the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in reward and motivation pathways. By blocking the activity of the D3 receptor, N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can modulate the release of dopamine in these pathways and potentially affect behavior.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. Studies have shown that N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in animal models. N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have potential neuroprotective effects in models of Parkinson's disease and Huntington's disease.
実験室実験の利点と制限
One of the primary advantages of using N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in laboratory experiments is its selectivity and potency as a dopamine D3 receptor antagonist. This allows researchers to selectively target the D3 receptor and study its role in various physiological and behavioral processes. However, one of the limitations of using N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is its potential off-target effects on other dopamine receptor subtypes and other neurotransmitter systems.
将来の方向性
There are several potential future directions for research on N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as Parkinson's disease and drug addiction. Another area of interest is its potential as a tool for studying the role of the dopamine D3 receptor in various physiological and behavioral processes. Additionally, further research is needed to fully understand the potential off-target effects of N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide and its safety profile in humans.
合成法
The synthesis of N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. One of the commonly used methods for synthesizing N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is through the reaction of 3-methoxyaniline with 4-chlorobenzene-1-sulfonyl chloride to form 3-methoxy-N-(4-chlorobenzenesulfonyl)aniline. This intermediate is then reacted with pyrrolidine and sodium hydride to form N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-3-methoxyaniline. The final step involves the coupling reaction of this intermediate with 2-chloroacetyl chloride to form N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
科学的研究の応用
N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of research is its role as a dopamine D3 receptor antagonist. Studies have shown that N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can selectively block the activity of the D3 receptor, which is implicated in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-6-4-5-15(13-17)20-19(22)14-26-16-7-9-18(10-8-16)27(23,24)21-11-2-3-12-21/h4-10,13H,2-3,11-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZONARSFKJENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

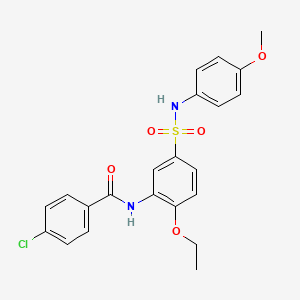

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7694562.png)
